2-Chloro-4-(2-methylphenyl)pyridine
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Overview
Description
2-Chloro-4-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(2-methylphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Major products include pyridine N-oxide derivatives.
Scientific Research Applications
2-Chloro-4-(2-methylphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylphenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but fewer applications.
4-(2-Methylphenyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4-(2-methylphenyl)pyridine is unique due to the presence of both a chlorine atom and a methylphenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and applications.
Properties
CAS No. |
883874-67-7 |
---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-chloro-4-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3 |
InChI Key |
CITOQDHQXBDVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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